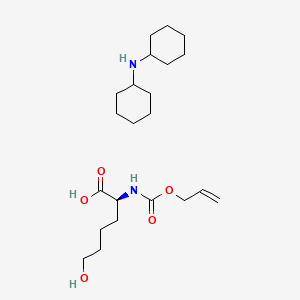
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and uses can vary greatly depending on its specific structure and the presence of any functional groups12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel glutamine derivative, (2S,4S)-2,5-diamino-4-(4-(2-fluoroethoxy)benzyl)-5-oxopentanoic acid, was prepared through efficient organic and radiosyntheses3. Another synthetic strategy involved (2S,4S)-4-hydroxyglutamic acid lactone as the key intermediate4. However, the specific synthesis process for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available.Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as NMR, HPLC, LC-MS, UPLC, etc. However, the specific molecular structure analysis for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available5.Chemical Reactions Analysis
The chemical reactions involving “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” are not explicitly mentioned in the available resources. However, similar compounds have been involved in various chemical reactions. For example, a novel glutamine derivative was prepared through efficient organic and radiosyntheses3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more. For “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride”, the available resources provide limited information58.Wissenschaftliche Forschungsanwendungen
Toxicological Studies and Environmental Impact
Global Research Trends : A scientometric review focused on the toxicity and mutagenicity of 2,4-D, highlighting the significant contributions from the USA, Canada, and China. The research trends indicate a focus on occupational risk, neurotoxicity, resistance, and effects on non-target species, with future studies likely to delve into molecular biology and pesticide degradation (Zuanazzi et al., 2020).
Phytoremediation Enhancement : Research on bacterial endophytes enhancing phytoremediation capabilities for 2,4-D in soil and groundwater highlights the potential for using genetically modified organisms to degrade toxic herbicides, thus reducing environmental contamination (Germaine et al., 2006).
Mechanisms of Herbicide Action : An in-depth analysis of 2,4-D's mode of action as a herbicide shows how it mimics natural auxin at the molecular level, leading to abnormal growth and plant death. This research aids in understanding how selective herbicides target specific plants without affecting others (Song, 2014).
Environmental Persistence and Impact : A comprehensive review discusses the fate, behavior, and eco-toxicological effects of 2,4-D, underscoring the herbicide's widespread detection in soil, air, and water. This study calls for urgent research on low-level, continuous exposure impacts to inform future regulation and policies (Islam et al., 2017).
Remediation and Degradation Methods
Catalytic Degradation : Research on the catalytic degradation of 2,4-D using nano-Fe2O3 activated peroxymonosulfate reveals the efficiency of this method in removing the herbicide from water sources, highlighting the potential for advanced oxidation processes in treating contaminated environments (Jaafarzadeh et al., 2017).
Photocatalytic Activity : A study on Fe3O4@WO3/SBA-15 nanomaterials showcases their effectiveness in degrading 2,4-D under UV irradiation, offering a promising approach for the photocatalytic treatment of herbicide-contaminated water (Lima et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions when handling or using it. The specific safety and hazard information for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available9.
Zukünftige Richtungen
The future directions for a compound refer to potential areas of research or application. The specific future directions for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” are not readily available1210.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride”. Further research may be needed to obtain a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-BQIXHFABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718698 |
Source


|
| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride | |
CAS RN |
159206-44-7 |
Source


|
| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

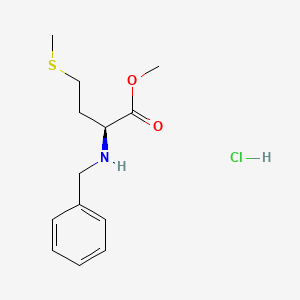

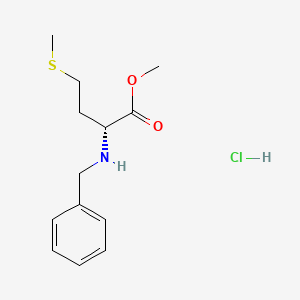
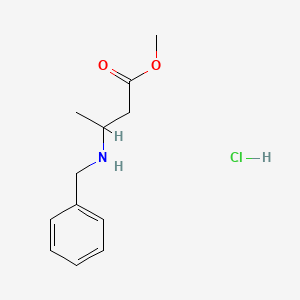

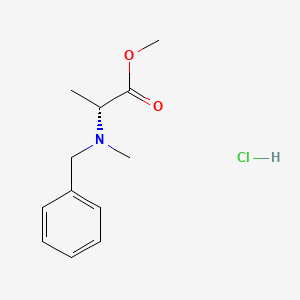



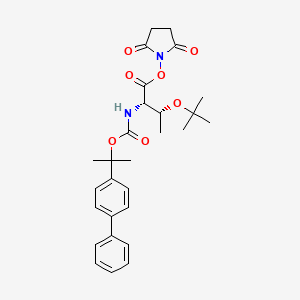
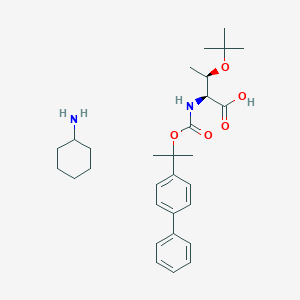
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)
